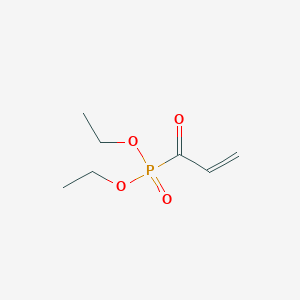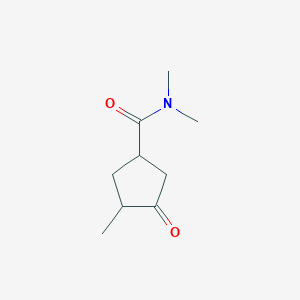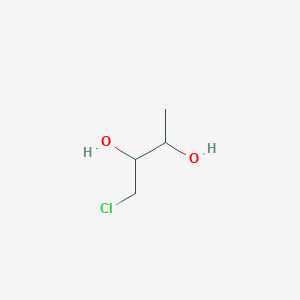
2,3-Butanediol, 1-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Butanediol, 1-chloro- is an organic compound that belongs to the class of vicinal diols, which are characterized by having two hydroxyl groups on adjacent carbon atoms. This compound is a derivative of 2,3-butanediol, where one of the hydroxyl groups is replaced by a chlorine atom. It is a colorless liquid that is miscible with water and has various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Butanediol, 1-chloro- can be synthesized through several methods. One common method involves the chlorination of 2,3-butanediol using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
On an industrial scale, the production of 2,3-butanediol, 1-chloro- can be achieved through the hydrolysis of 2,3-epoxybutane followed by chlorination. The hydrolysis step involves the reaction of 2,3-epoxybutane with water to form 2,3-butanediol, which is then chlorinated using the aforementioned chlorinating agents.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Butanediol, 1-chloro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butanone (methyl ethyl ketone) under specific conditions.
Reduction: The compound can be reduced to form 2,3-butanediol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2,3-butanediol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Butanone (methyl ethyl ketone)
Reduction: 2,3-Butanediol
Substitution: 2,3-Butanediol or other substituted derivatives
Aplicaciones Científicas De Investigación
2,3-Butanediol, 1-chloro- has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is used in studies involving microbial fermentation and metabolic pathways.
Industry: It is used in the production of plastics, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-butanediol, 1-chloro- involves its interaction with various molecular targets and pathways. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Butanediol: The parent compound with two hydroxyl groups.
1,3-Butanediol: A structural isomer with hydroxyl groups on the first and third carbon atoms.
2,3-Dibromobutane: A similar compound with bromine atoms instead of chlorine.
Uniqueness
2,3-Butanediol, 1-chloro- is unique due to the presence of both a hydroxyl group and a chlorine atom on adjacent carbon atoms. This structural feature allows it to undergo a variety of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
IUPAC Name |
1-chlorobutane-2,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2/c1-3(6)4(7)2-5/h3-4,6-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNNJZGDQVDSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCl)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482011 |
Source


|
| Record name | 2,3-Butanediol, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53460-68-7 |
Source


|
| Record name | 2,3-Butanediol, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)-](/img/structure/B14646484.png)
![2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14646490.png)
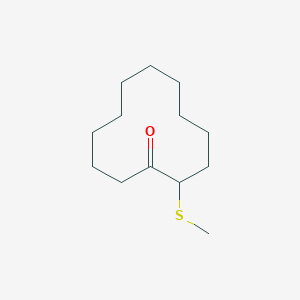
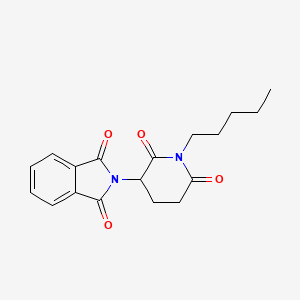
![methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate](/img/structure/B14646506.png)
![9-Azabicyclo[4.2.1]non-7-ene](/img/structure/B14646509.png)
![3-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14646514.png)

![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14646526.png)
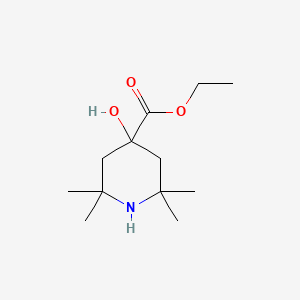
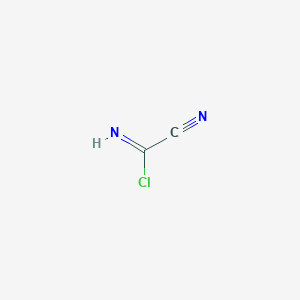
![1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one](/img/structure/B14646544.png)
